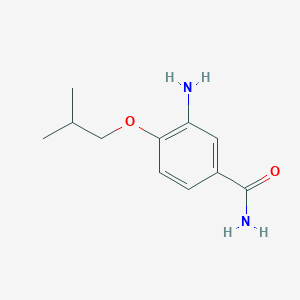
3-Amino-4-(2-methylpropoxy)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-4-(2-methylpropoxy)benzamide is a useful research compound. Its molecular formula is C11H16N2O2 and its molecular weight is 208.261. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antioxidant Activity
Amino-substituted benzamide derivatives, including structures similar to 3-Amino-4-(2-methylpropoxy)benzamide, have been studied for their antioxidant properties. These compounds can act as powerful antioxidants by scavenging free radicals. The electrochemical oxidation mechanisms of these derivatives are crucial for understanding their radical scavenging activity. Research indicates that the primary amino group in these compounds undergoes a complex oxidation process, potentially contributing to their antioxidant capabilities. Such insights are valuable for developing new antioxidant agents in pharmaceutical and cosmetic industries (Jovanović et al., 2020).
Neuroleptic Activity
Benzamides, similar to this compound, have been synthesized and evaluated for their neuroleptic activity, which is critical in treating psychosis and related disorders. The structure-activity relationship studies of these compounds reveal a correlation between their chemical structure and inhibitory effects on apomorphine-induced stereotyped behavior in rats. Such research aids in the development of more potent drugs with fewer side effects for treating mental health disorders (Iwanami et al., 1981).
Poly(ADP-ribose) Synthetase Inhibition
In the quest for new inhibitors of the nuclear enzyme poly(ADP-ribose) synthetase, benzamides substituted in the 3-position, which may include derivatives like this compound, have emerged as highly inhibitory compounds. These inhibitors are essential for researching DNA repair mechanisms and developing treatments for diseases associated with DNA damage (Purnell & Whish, 1980).
Antibacterial Activity
Benzamide derivatives have been explored for their antibacterial activity against various bacterial strains. This research is crucial for discovering new antibacterial agents amid rising antibiotic resistance. Studies on compounds like N-(3-Hydroxy-2-pyridyl)benzamides, which share structural similarities with this compound, have shown activity against bacteria such as Escherichia coli and Staphylococcus aureus, highlighting their potential as leads for developing new antibiotics (Mobinikhaledi et al., 2006).
Mécanisme D'action
Target of Action
It is known to be a crucial building block in the synthesis of many drug candidates .
Mode of Action
The compound is synthesized through the selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride . The two amine groups in 4-methylbenzene-1,3-diamine are in different chemical environments, leading to the coexistence of parallel and serial by-products, which makes the selective monoacylation process relatively complicated .
Biochemical Pathways
The compound is a crucial raw material and intermediate in the synthesis of many drug candidates , suggesting that it may influence a variety of biochemical pathways depending on the specific drug it contributes to.
Result of Action
As an intermediate in drug synthesis, its effects would likely depend on the specific drug it is used to produce .
Propriétés
IUPAC Name |
3-amino-4-(2-methylpropoxy)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-7(2)6-15-10-4-3-8(11(13)14)5-9(10)12/h3-5,7H,6,12H2,1-2H3,(H2,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPDKHWYERFMKQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=C(C=C(C=C1)C(=O)N)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
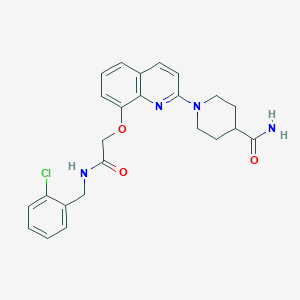

![[3-(3-Methoxy-4-methylphenyl)piperidin-1-yl]-(oxiran-2-yl)methanone](/img/structure/B2806152.png)
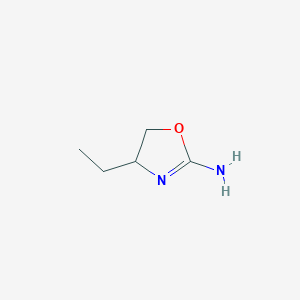
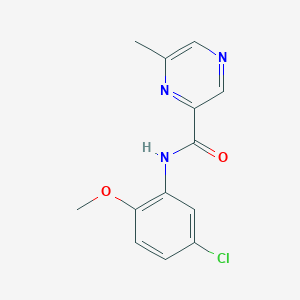

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[7-(4-methoxybenzoyl)-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide](/img/structure/B2806161.png)
![2-cyano-3-(2,4-dimethoxyphenyl)-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B2806164.png)

![7-bromo-2-methyl-4H-pyrido[1,2-a]pyrimidine-4-thione](/img/structure/B2806167.png)
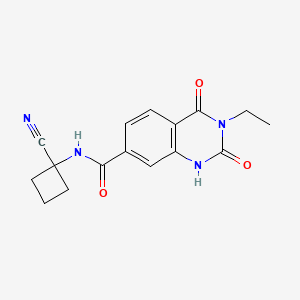
![2-Chloro-N-[(5,5-difluoro-6-oxopiperidin-2-yl)methyl]acetamide](/img/structure/B2806169.png)

![7-[(4-Fluorophenyl)methoxy]-3-(4-methoxyphenyl)chromen-4-one](/img/structure/B2806171.png)
